molecular formula C3H4O2 B134709 (1,2,3-13C3)Prop-2-enoic acid CAS No. 202326-54-3

(1,2,3-13C3)Prop-2-enoic acid

Cat. No.: B134709
CAS No.: 202326-54-3
M. Wt: 75.041 g/mol
InChI Key: NIXOWILDQLNWCW-VMIGTVKRSA-N
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Description

(1,2,3-13C3)Prop-2-enoic acid is a stable isotope-labeled analog of prop-2-enoic acid, more commonly known as acrylic acid, where three carbon atoms in the molecule are replaced with the carbon-13 (13C) isotope . Prop-2-enoic acid is the simplest unsaturated carboxylic acid, characterized by a vinyl group connected directly to a carboxylic acid terminus, with the molecular formula C3H4O2 . This compound is a clear, colorless liquid with a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform . The primary value of this 13C3-labeled compound is in its application as an internal standard in mass spectrometry and quantitative NMR analysis. Its use allows researchers to achieve highly accurate and precise measurements of unlabeled acrylic acid in complex biological or chemical mixtures, correcting for variations during sample preparation and analysis. Furthermore, it serves as a critical tracer in metabolic and polymeration kinetic studies. In metabolic research, it enables the detailed tracking of the compound's pathway and fate. In polymer science, it is used to investigate the mechanism and kinetics of polymerization reactions, as well as to study the structure and properties of the resulting polymers, such as polyacrylic acid and various copolymers . These polymers are widely used in the production of superabsorbent materials, adhesives, coatings, paints, and textiles . The presence of both a carboxylic acid group and a carbon-carbon double bond makes the molecule highly reactive, allowing it to readily undergo both addition reactions and polymerizations . This product is intended for research purposes only and is not approved for use in humans, clinical diagnostics, or any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=[13CH][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584344
Record name (~13~C_3_)Prop-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.041 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202326-54-3
Record name (~13~C_3_)Prop-2-enoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90584344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202326-54-3
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The Significance of Stable Isotope Labeling in Modern Research

Stable isotope labeling is a powerful technique that has revolutionized our understanding of biological systems. researchgate.nettandfonline.com By replacing common atoms like carbon-12 with their heavier, non-radioactive counterparts, such as carbon-13, researchers can track the movement and transformation of molecules within cells and organisms. researchgate.net This approach is fundamental to metabolomics, the large-scale study of small molecules, or metabolites, within a biological system. tandfonline.comdoi.org

The use of stable isotopes provides several advantages over other methods. It allows for the accurate identification and quantification of metabolites, even in complex mixtures. acs.orgnih.gov Furthermore, it enables the elucidation of metabolic pathways and the measurement of metabolic fluxes, which are the rates of turnover of molecules through these pathways. researchgate.nettandfonline.com This information is crucial for understanding cellular regulation and the mechanisms underlying various physiological and pathological states. researchgate.net

An Overview of 1,2,3 13c3 Prop 2 Enoic Acid

The Nature of Carbon-13 Isotopic Enrichment

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon, accounting for about 1.1% of all carbon atoms. tn-sanso.co.jp In this compound, the abundance of ¹³C at each of the three carbon positions is enriched to typically 99% or higher. nih.gov This high level of enrichment is crucial for enhancing the sensitivity and accuracy of detection in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. doi.orgnih.gov

The specific placement of the ¹³C labels at all three carbon atoms (positions 1, 2, and 3) provides comprehensive information about the molecule's journey through metabolic pathways. nih.gov By analyzing the distribution of the ¹³C label in downstream metabolites, researchers can deduce the specific bond-breaking and bond-forming events that have occurred. nasa.govnasa.gov This position-specific information is invaluable for distinguishing between different metabolic routes and for understanding the detailed mechanisms of enzymatic reactions. nasa.govresearchgate.net

Unique Contributions to Research Methodologies

The use of this compound has significantly contributed to various research methodologies, particularly in the study of metabolic pathways. For instance, it has been instrumental in investigating the formation of acrylamide (B121943), a potential carcinogen, from various precursors. nih.gov By tracing the labeled carbons from this compound, researchers can confirm its role as an intermediate in acrylamide formation. nih.gov

In a study investigating the metabolism of acrylic acid in rats, the use of [1,2,3-¹³C]AA allowed for the direct identification of its urinary metabolites using ¹³C NMR spectroscopy. nih.gov This approach revealed major metabolites such as 3-hydroxypropionic acid and N-acetyl-S-(2-carboxyethyl)cysteine, providing a detailed picture of how acrylic acid is processed in the body. nih.gov In contrast, the urine from rats treated with similarly labeled propionic acid showed different metabolic products, highlighting the distinct metabolic fates of these two compounds. nih.gov

Furthermore, the principles demonstrated by the use of this compound extend to other labeled compounds. For example, a stable isotope-labeled derivative of caffeic acid, which shares a prop-2-enoic acid moiety, is used to trace metabolic pathways and study reaction mechanisms in chemistry and biology.

The data below summarizes key information about this compound and related compounds used in stable isotope labeling studies.

PropertyThis compound
IUPAC Name (¹³C₃)prop-2-enoic acid
Molecular Formula ¹³C₃H₄O₂
Molecular Weight 75.04 g/mol
CAS Number 202326-54-3
Research ApplicationKey Findings
Metabolism of Acrylic Acid Major urinary metabolites identified as 3-hydroxypropionic acid and N-acetyl-S-(2-carboxyethyl)cysteine. nih.gov
Acrylamide Formation Confirmed acrylic acid as an intermediate in the formation of acrylamide from certain amino acids. nih.gov

Synthetic Methodologies for the Production of this compound for Research

This compound, a stable isotope-labeled version of acrylic acid, is a valuable compound in scientific research, particularly for tracing metabolic pathways and in mass spectrometry applications. The synthesis of this fully labeled compound requires precise and strategic methodologies to ensure the incorporation of carbon-13 (13C) isotopes at all three carbon positions.

Applications of 1,2,3 13c3 Prop 2 Enoic Acid in Metabolic Research and Flux Analysis

Fundamental Principles of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a foundational technique used to follow the journey of a metabolic substrate through a series of biochemical reactions within a cell or organism. springernature.comnih.gov By introducing a molecule containing a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), researchers can track the incorporation of these heavy atoms into downstream metabolites. creative-proteomics.comcreative-proteomics.com This method provides unparalleled insights into the metabolic wiring of cells. springernature.comnih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled isotopes in various molecules, revealing the intricate connections and activities of metabolic pathways. nih.govnih.gov

Elucidating Intracellular Metabolic Pathway Flow and Distribution

The primary application of stable isotope tracers like (1,2,3-13C3)Prop-2-enoic acid is to map the flow of atoms through metabolic networks. springernature.comnih.gov When cells are supplied with a ¹³C-labeled substrate, the label is distributed among various metabolites according to the active metabolic pathways. frontiersin.org By analyzing the specific patterns of ¹³C enrichment in these downstream products—a process known as isotopomer analysis—researchers can identify which pathways are active and how they are interconnected. acs.orgnih.gov

For instance, the metabolism of acrylic acid is known to proceed via its conversion to acrylyl-CoA, which can then enter central carbon metabolism. The three labeled carbons from this compound can be tracked as they are incorporated into intermediates of the tricarboxylic acid (TCA) cycle, amino acids, and other biosynthetic precursors. nih.govnih.gov This allows for a detailed reconstruction of metabolic routes that might be altered in different physiological or pathological states, such as cancer or metabolic disorders. nih.govacs.org The combination of untargeted metabolomics with stable isotope tracing provides a global overview of the cellular fate of precursor metabolites, enabling the confirmation of known pathways and the discovery of unexplored areas of metabolism. acs.orgscripps.edu

Dynamic Analysis of Metabolite Turnover Rates

Beyond mapping static pathway connections, stable isotope tracing allows for the dynamic analysis of how quickly metabolites are produced and consumed, a measure known as the metabolite turnover rate. nih.govnih.gov By monitoring the rate at which the ¹³C label from this compound is incorporated into a specific metabolite over time, researchers can quantify the flux through that metabolic step. nih.gov

This is often achieved through kinetic experiments where the labeled tracer is introduced, and samples are collected at multiple time points. springernature.com The initial rate of label accumulation in a metabolite is directly related to the flux of the reaction producing it. nih.gov This dynamic approach, sometimes called isotopic non-stationary metabolic flux analysis (INST-MFA), provides a powerful means to investigate pathway bottlenecks, cellular responses to stimuli, and the efficiency of metabolic networks. creative-proteomics.commdpi.com

Table 1: Key Concepts in Stable Isotope Tracing

ConceptDescriptionRelevance to this compound
Isotope Tracer A molecule where one or more atoms are replaced by a stable, heavy isotope (e.g., ¹³C).This compound is a tracer where all three carbon atoms are ¹³C.
Isotopomer Molecules that have the same chemical formula but differ in the isotopic composition of their atoms.Analysis of the specific ¹³C patterns in downstream metabolites reveals pathway activity.
Metabolic Flux The rate of conversion of metabolites through a specific reaction or pathway. nih.govCan be quantified by measuring the rate of ¹³C incorporation from the tracer into products.
Metabolite Turnover The rate at which a metabolite is synthesized and degraded.Determined by the dynamics of label enrichment in the metabolite pool. nih.gov

Quantitative Metabolic Flux Analysis (¹³C-MFA) with this compound

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated analytical technique that uses data from stable isotope labeling experiments to calculate absolute rates (fluxes) through intracellular metabolic pathways. nih.govspringernature.com It is considered a gold standard for quantifying cellular metabolism, providing a detailed snapshot of the metabolic phenotype. creative-proteomics.com The use of a tracer like this compound provides the necessary data to constrain mathematical models of metabolism, allowing for the estimation of dozens of individual fluxes simultaneously. creative-proteomics.comfrontiersin.org

Experimental Design for Isotopic Infusion and Sampling in Vivo

Successful ¹³C-MFA studies in living organisms (in vivo) depend on meticulous experimental design. creative-proteomics.comnih.gov The choice of tracer and its method of administration are critical. This compound can be administered through various routes, including infusion, injection, or incorporation into the diet. creative-proteomics.com

The experimental setup typically involves:

Tracer Administration: A continuous infusion or carefully planned feeding regimen is used to introduce the labeled compound into the biological system. creative-proteomics.com

Sample Collection: At specific time points, or after the system has reached a steady state, biological samples such as blood or tissues are collected. creative-proteomics.com

Metabolite Extraction and Analysis: Metabolites are rapidly extracted from the samples and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent and pattern of ¹³C labeling. nih.govnih.gov

Modern in vivo studies often utilize a cocktail of different isotope tracers to simultaneously probe multiple pathways, although this requires more complex models for data deconvolution. nih.gov

Attainment and Validation of Isotopic Steady State for Flux Calculations

A core assumption for many ¹³C-MFA calculations is that the system is in both a metabolic and isotopic steady state. nih.govnih.gov

Metabolic Steady State: This implies that the concentrations of intracellular metabolites and the fluxes through the metabolic network are constant over time. researchgate.net

Isotopic Steady State: This is achieved when the fractional enrichment of ¹³C in all measured metabolites becomes constant, indicating that the rate of label incorporation is balanced by the rate of its removal. researchgate.netresearchgate.net

Achieving isotopic steady state is crucial because the mathematical models used for flux calculation are greatly simplified under this condition. nih.govnih.gov Validation involves collecting samples at several time points to confirm that the labeling patterns are no longer changing. nih.gov For example, in cultured cells, glycolysis might reach isotopic steady state in minutes, while the TCA cycle can take hours. nih.gov If a steady state cannot be reached, more complex non-stationary models (INST-MFA) are required. nih.gov

Investigations into Specific Biochemical Pathways

The use of this compound has been instrumental in dissecting the complexities of several core metabolic processes. By introducing this labeled compound into biological systems, from cultured cells to whole organisms, researchers can monitor the incorporation of its ¹³C atoms into a multitude of downstream metabolites. This enables the quantification of pathway activity and the identification of metabolic shifts in response to various stimuli or pathological conditions.

Tracing Carbon Flow through Gluconeogenesis and Associated Pathways

A study in overnight-fasted humans utilized [U-13C3]propionate in combination with other tracers to create a comprehensive metabolic profile of gluconeogenesis. wustl.edu The results demonstrated the ability to simultaneously probe endogenous glucose production, the contributions of various precursors to this process, and the flux through key enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govwustl.edu

Analysis of Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and providing precursors for biosynthesis. This compound is an excellent tool for measuring TCA cycle activity and anaplerosis, the replenishment of cycle intermediates. wustl.edu As mentioned, propionate (B1217596) enters the TCA cycle as succinyl-CoA. The scrambling of the ¹³C label as it moves through the symmetrical intermediates of the cycle, such as succinate (B1194679) and fumarate, provides detailed information about the rates of different reactions.

Isotopomer analysis of metabolites like glutamate (B1630785), which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, allows for the calculation of relative and absolute flux values. wustl.edu This approach has been used to assess TCA cycle flux in various contexts, from human studies to cell culture models. wustl.edunih.gov For instance, research has shown that analyzing the ¹³C labeling patterns in glutamate can reveal the enrichment of the acetyl-CoA pool, providing insights into the sources of carbon entering the cycle. nih.govcore.ac.uk

Research Findings on TCA Cycle Flux Analysis using this compound
Study FocusModel SystemKey FindingReference
Integrated analysis of gluconeogenesis and TCA cycle fluxOvernight-fasted humans[U-13C3]propionate served as an effective index of TCA cycle activity, allowing for the calculation of absolute flux values for various metabolic pathways. wustl.edu
Measurement of gluconeogenesis and pyruvate (B1213749) recyclingIsolated rat liversAnalysis of glucose and glutamate isotopomers from [1,2,3-(13)C3]propionate metabolism revealed a gluconeogenic flux that was 1.2 times the TCA cycle flux. nih.gov

Elucidation of Propionate Metabolism: Primary and Secondary Pathways

Propionate metabolism itself is a complex process with multiple branching pathways. This compound has been crucial in untangling these routes. Propionic acid is a short-chain fatty acid that links the metabolism of branched-chain amino acids and odd-chain fatty acids to the TCA cycle. nih.govnih.gov

The primary and most well-known pathway for propionate catabolism is the vitamin B12-dependent pathway. nih.gov This pathway involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is then converted to the TCA cycle intermediate succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MMUT). nih.govnih.gov However, alternative, vitamin B12-independent pathways, such as a β-oxidation-like pathway, also exist. nih.gov

Studies using labeled propionate have demonstrated that the utilization of these different pathways can vary significantly between cell types. For example, while fibroblasts rely heavily on the vitamin B12-dependent pathway to funnel propionate carbons into the TCA cycle, colon-derived cell lines may show a greater or even exclusive reliance on the β-oxidation-like pathway. nih.govnih.gov

The use of this compound has led to the identification and characterization of various downstream metabolites, providing a more complete picture of its metabolic fate. In studies with mammalian cell lines, it was discovered that propionyl-CoA can be a precursor for the formation of a novel six-carbon mono-unsaturated acyl-CoA, trans-2-methyl-2-pentenoyl-CoA. nih.govsigmaaldrich.com The use of [13C3]propionate was key in demonstrating that this new metabolite retained all six carbon atoms from two molecules of propionate, suggesting a fatty acid synthesis-like mechanism. nih.govsigmaaldrich.com

Furthermore, comparative studies analyzing the urinary metabolites of [1,2,3-13C3]acrylic acid and [1,2,3-13C3]propionic acid in rats have revealed distinct metabolic profiles. nih.gov While propionate metabolism primarily led to the formation of methylmalonic acid, acrylic acid was metabolized to 3-hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine, and its S-oxide, with no unchanged parent compounds detected in the urine for either acid. nih.gov

Downstream Metabolites Identified Using this compound
MetaboliteBiological MatrixExperimental SystemSignificanceReference
trans-2-methyl-2-pentenoyl-CoACellular extractsHuman hepatocellular carcinoma (HepG2) cells, human plateletsRevealed a novel secondary pathway of propionate metabolism involving fatty acid synthesis-like mechanisms. nih.govsigmaaldrich.com
Methylmalonic acidUrineRatsConfirmed as a urinary metabolite of propionic acid, consistent with the known vitamin B12-dependent pathway. nih.gov

Contributions to Understanding Plant and Animal Metabolism

The insights gained from studies using this compound extend to a broader understanding of metabolism across different organisms. In the nematode Caenorhabditis elegans, it has been shown that both the vitamin B12-dependent and β-oxidation pathways for propionate catabolism coexist. nih.gov The β-oxidation pathway is transcriptionally activated under vitamin B12-deficient conditions, while the B12-dependent pathway is favored when the cofactor is available. nih.gov In contrast, the arthropod Periplaneta americana primarily utilizes a β-oxidation-like pathway to convert propionate to acetyl-CoA. nih.gov These findings highlight the diverse strategies that have evolved for propionate metabolism in the animal kingdom.

Identification of Key Metabolic Nodes and Regulatory Mechanisms

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone technique for quantifying intracellular reaction rates. nih.govcreative-proteomics.com The fundamental principle involves introducing a ¹³C-labeled compound into a biological system and tracking the distribution of the ¹³C atoms into downstream metabolites. ox.ac.uk This distribution pattern, analyzed by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed fingerprint of metabolic activity. nih.govfrontiersin.org Different flux distributions through the metabolic network will result in distinct labeling patterns in the measured metabolites. creative-proteomics.com

(1,2,3-¹³C₃)Prop-2-enoic acid is particularly useful for probing central carbon metabolism. Research in rat models has shown that after administration, the ¹³C label from acrylic acid is incorporated into key intermediates of the intermediary metabolism. nih.gov Specifically, significant enrichment from the labeled acrylic acid has been identified in citric acid and isocitric acid, both of which are central components of the tricarboxylic acid (TCA) cycle. nih.gov This finding demonstrates that the three-carbon backbone of prop-2-enoic acid can enter and be processed by this core metabolic hub.

The entry of this labeled three-carbon unit into the TCA cycle provides a unique opportunity to investigate key metabolic nodes—points of converging or diverging pathways that are often tightly regulated. For instance, the conversion of the prop-2-enoic acid-derived carbons into TCA cycle intermediates allows researchers to quantify the flux through anaplerotic reactions, which replenish cycle intermediates. By analyzing the specific mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) in metabolites like citrate, malate, or glutamate, researchers can calculate the relative contributions of different carbon sources to the TCA cycle. nih.gov

Table 1: Labeled Metabolites Identified Following Administration of Labeled Acrylic Acid Precursors in Rats
Precursor AdministeredLabeled Metabolite IdentifiedMetabolic Significance
[1,2,3-¹³C₃]Acrylic AcidN-acetyl-S-(2-carboxyethyl)cysteineConjugation/Detoxification Pathway
[1,2,3-¹³C₃]Acrylic Acid3-Hydroxypropanoic acidIntermediate in Propionate Metabolism
1-Butyl [3-¹³C]acrylate (hydrolyzes to [3-¹³C]Acrylic Acid)Citric AcidEntry into TCA Cycle
1-Butyl [3-¹³C]acrylate (hydrolyzes to [3-¹³C]Acrylic Acid)Isocitric AcidTCA Cycle Intermediate

Comparative Metabolic Studies Using Differential Isotopic Labeling

A powerful application of stable isotope tracers is in comparative studies, where the metabolic state of a system under two or more different conditions is analyzed. creative-proteomics.com Differential isotopic labeling is a strategy that leverages tracers like (1,2,3-¹³C₃)Prop-2-enoic acid to highlight these differences. This can be achieved by comparing the metabolism of the same tracer across different cell types (e.g., cancerous vs. healthy cells), or by using multiple, distinct isotopic tracers simultaneously to probe different aspects of metabolism. nih.gov

For example, researchers can culture two sets of cells—a control group and a test group (e.g., cells treated with a drug)—in the presence of (1,2,3-¹³C₃)Prop-2-enoic acid. By comparing the resulting ¹³C enrichment and isotopomer distributions in key metabolites between the two groups, specific metabolic shifts induced by the treatment can be identified. A change in the labeling of TCA cycle intermediates could reveal that the drug alters the cell's energy metabolism, a common feature in many diseases.

Another advanced comparative approach involves using (1,2,3-¹³C₃)Prop-2-enoic acid in parallel with another labeled substrate, such as [U-¹³C₆]glucose. nih.gov This dual-tracer approach can resolve complex metabolic questions, such as the relative preference of cells for different fuel sources. For instance, one could measure the contribution of glucose versus prop-2-enoic acid to the acetyl-CoA pool that feeds the TCA cycle. In cancer cells, which often exhibit reprogrammed metabolism, such a study could reveal a greater reliance on one substrate over another compared to their non-cancerous counterparts.

A study comparing the metabolism of [1,2,3-¹³C₃]acrylic acid with that of [1,2,3-¹³C₃]propionic acid in rats provides a direct example of this comparative principle. nih.gov Although both are three-carbon acids, their metabolic fates and the resulting urinary metabolite profiles can differ, providing insights into the distinct pathways that handle these related molecules. This type of comparative analysis is crucial for understanding the specificity of metabolic networks.

The "deep labeling" technique, where cells are grown in a medium containing a wide array of fully ¹³C-labeled precursors, represents a comprehensive comparative strategy. nih.gov In such a context, adding (1,2,3-¹³C₃)Prop-2-enoic acid could serve to trace a very specific metabolic route against a backdrop of global metabolic activity, allowing for a highly detailed comparison of how this particular substrate is utilized under different physiological states.

Table 2: Hypothetical Comparative Flux Analysis in Control vs. Treated Cells
Metabolic Flux/ParameterControl Cells (Relative Flux)Treated Cells (Relative Flux)Interpretation of Change
Contribution of Prop-2-enoic Acid to TCA Cycle15%5%Treatment reduces utilization of prop-2-enoic acid for energy metabolism.
Flux through Glycolysis (from ¹³C-Glucose)100150Treatment increases glucose consumption.
Flux to Conjugation Pathways (from ¹³C-Prop-2-enoic Acid)10%35%Treatment upregulates detoxification pathways for prop-2-enoic acid.

Analytical Methodologies Employing 1,2,3 13c3 Prop 2 Enoic Acid

Mass Spectrometry (MS) for Isotopic Profile Determination

Mass spectrometry is a cornerstone technique for analyzing metabolites and proteins, and the use of stable isotope-labeled compounds like (1,2,3-13C3)Prop-2-enoic acid significantly enhances its capabilities. By introducing a compound with a known mass difference compared to its natural counterpart, MS can distinguish and quantify molecules with high specificity and sensitivity.

High-Resolution Mass Spectrometry for Mass Isotopomer Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the distribution of mass isotopomers, which are molecules that differ only in their isotopic composition. nih.gov When this compound is introduced into a biological system, its ¹³C atoms are incorporated into various downstream metabolites. HRMS can resolve the subtle mass differences between the unlabeled (M+0) and labeled (e.g., M+1, M+2, M+3) versions of these metabolites. nih.gov

This analysis, known as Mass Isotopomer Distribution Analysis (MIDA), provides a detailed "signature" of the metabolic pathways activated. researchgate.net For instance, if prop-2-enoic acid is metabolized into a larger molecule, the resulting mass spectrum will show a characteristic pattern reflecting how many ¹³C atoms from the original tracer have been incorporated. This allows researchers to probe the interconnectivity of metabolic networks and quantify the activity of specific enzymes and pathways. researchgate.net The ability of HRMS to distinguish between isotopologues is crucial for correcting for the natural abundance of ¹³C (approximately 1.1%), ensuring that the observed labeling patterns are solely due to the administered tracer. nih.gov

Table 1: Expected Mass Isotopomers of a Hypothetical Metabolite Derived from this compound
IsotopologueDescriptionMass Shift from Unlabeled (M+0)Example Interpretation
M+0Metabolite contains only naturally abundant isotopes (mostly ¹²C).0 DaSynthesized from endogenous, unlabeled sources.
M+1Metabolite has incorporated one ¹³C atom.~1.00335 DaMay result from a pathway involving partial breakdown of the tracer.
M+2Metabolite has incorporated two ¹³C atoms.~2.00670 DaIndicates significant incorporation from the tracer.
M+3Metabolite has incorporated all three ¹³C atoms from the tracer.~3.01005 DaSuggests the intact carbon backbone of prop-2-enoic acid was used for synthesis.

Applications in Quantitative Proteomics via Stable Isotope Labeling

In quantitative proteomics, stable isotope labeling is used to accurately compare protein abundance between different samples. While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are common, reactive molecules like this compound (as acrylamide) can be used for chemical labeling strategies. unc.edunih.gov This approach involves covalently modifying specific amino acid residues, typically cysteines, with either the light (¹²C) or heavy (¹³C) version of the labeling reagent. unc.edu

After labeling, the samples (e.g., control vs. treated) are combined, digested into peptides, and analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptide peaks that are chemically identical but differ in mass by a predictable amount (e.g., +3 Da per labeled site for ¹³C₃-acrylamide). The ratio of the intensities of these heavy and light peptide peaks directly corresponds to the relative abundance of the parent protein in the original samples. nih.gov Using ¹³C-based labels is often advantageous over deuterated (²H) labels because they co-elute more closely in reverse-phase chromatography, improving quantification accuracy. unc.edu

Utilization as an Internal Standard in Advanced Screening Methods

This compound is an ideal internal standard for quantifying its unlabeled counterpart, acrylic acid, in various matrices. In analytical screening methods, a known amount of the stable isotope-labeled standard is spiked into a sample before processing and analysis by LC-MS or GC-MS.

Because the labeled standard is chemically identical to the analyte of interest, it experiences the same variations during sample extraction, derivatization, and ionization. doi.org Any sample loss or matrix effects will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous analyte (e.g., acrylic acid) to the signal from the known amount of the ¹³C₃-labeled internal standard, a precise and accurate quantification can be achieved, correcting for experimental variability. This method is crucial for reliably measuring trace levels of compounds in complex biological or environmental samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Insights

NMR spectroscopy is a powerful technique for elucidating the precise structure of molecules and for tracing metabolic pathways without sample destruction. The use of ¹³C-labeled compounds like this compound dramatically enhances the information content of NMR experiments.

¹³C NMR Spectroscopy for Direct Identification of Labeled Metabolites

Direct ¹³C NMR spectroscopy offers an unambiguous way to identify metabolites formed from a ¹³C-labeled precursor. mdpi.com Since the natural abundance of ¹³C is low (1.1%), ¹³C NMR spectra of unlabeled biological samples have a very low signal-to-noise ratio. However, when a system is supplied with this compound, the metabolites derived from it become highly enriched in ¹³C, producing strong and distinct signals in the ¹³C NMR spectrum. nih.gov

Each carbon atom in a molecule has a unique chemical shift in the NMR spectrum, which is sensitive to its local chemical environment. By analyzing the ¹³C chemical shifts of the enriched metabolites, researchers can directly identify them by comparing the data to spectra of known standards or databases. nih.gov This method is particularly valuable for identifying novel or unexpected metabolites and for determining the specific positions of the ¹³C labels within the molecular structure, which provides deep insight into the biochemical reactions that have occurred. mdpi.comnih.gov

Table 2: Illustrative ¹³C NMR Chemical Shifts for Prop-2-enoic Acid and a Potential Metabolite
CompoundCarbon AtomTypical ¹³C Chemical Shift (ppm)Note
This compoundC1 (-COOH)~170-185Carboxylic acid carbon.
C2 (=CH-)~128-132Alkene carbon.
C3 (=CH₂)~128-132Alkene carbon.
Metabolite: (1,2,3-¹³C₃)Propanoic AcidC1 (-COOH)~175-185Shift indicates change in saturation.
C2 (-CH₂-)~25-35Shift indicates reduction of the double bond.
C3 (-CH₃)~5-15Shift indicates reduction of the double bond.

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Application of Two-Dimensional (2D) Homonuclear Correlated NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as ¹³C-¹³C COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy), are exceptionally powerful for tracing the intact carbon backbones of molecules derived from uniformly labeled precursors. nih.govnih.gov In a standard 1D NMR spectrum, signals from complex mixtures often overlap. 2D NMR spreads these signals across two frequency dimensions, resolving ambiguities. nih.gov

For a molecule like this compound, where all adjacent carbons are ¹³C, these experiments can map the connectivity between them. A ¹³C-¹³C COSY spectrum shows cross-peaks between the signals of directly bonded ¹³C nuclei. This allows researchers to piece together the carbon skeleton of a metabolite, confirming that it was synthesized from the labeled precursor and helping to elucidate its complete chemical structure. nih.gov Such experiments are invaluable for distinguishing between different isomers and for definitively identifying compounds in complex mixtures like cell extracts. nih.govunl.edu

Integrated 2H and 13C NMR Approaches for Comprehensive Flux Assessments

The integration of both deuterium (B1214612) (2H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for a comprehensive assessment of metabolic fluxes. While direct studies integrating 2H and this compound are not extensively documented, the principles are well-established through studies of similar 13C-labeled three-carbon substrates like propionate (B1217596).

Research on the metabolism of [1,2,3-13C3]acrylic acid has successfully utilized 13C NMR to identify and compare its urinary metabolites with those of [1,2,3-13C3]propionic acid in rats. In these studies, proton-decoupled 13C NMR and two-dimensional 13C homonuclear correlated NMR spectroscopy were employed to directly analyze urine samples. This approach circumvents the challenges of isolating potentially volatile, unstable, or polar metabolites.

Following oral administration of [1,2,3-13C3]acrylic acid, the major route of elimination was found to be the expiration of 14CO2 (when co-administered with a radioactive tracer), accounting for approximately 80% of the dose. Around 6% of the administered dose was excreted in the urine as various metabolites, with no unchanged acrylic acid detected.

The 13C NMR analysis of the urine from rats treated with [1,2,3-13C3]acrylic acid revealed the presence of at least five distinct 13C-enriched metabolites. The primary metabolites identified were 3-hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine, and its oxidized form, N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide. In contrast, the urine from rats administered [1,2,3-13C3]propionic acid showed only minor signals corresponding to methylmalonic acid. This highlights the different primary metabolic fates of acrylic acid and propionic acid.

Table 1: Identified Urinary Metabolites of this compound in Rats via 13C NMR

MetaboliteChemical FormulaRole in Metabolism
3-Hydroxypropionic acidC3H6O3An intermediate in various metabolic pathways.
N-acetyl-S-(2-carboxyethyl)cysteineC8H13NO5SA mercapturic acid conjugate, indicating detoxification via the glutathione (B108866) pathway.
N-acetyl-S-(2-carboxyethyl)cysteine-S-oxideC8H13NO6SAn oxidized form of the mercapturic acid conjugate.

This data underscores the utility of 13C NMR in elucidating the metabolic pathways of acrylic acid, particularly its detoxification and conversion into other organic acids.

Chromatographic Separation Techniques Coupled with Spectroscopic Detection

Chromatographic techniques, particularly when coupled with mass spectrometry (MS), are essential for the separation and sensitive detection of metabolites from complex biological samples. For the analysis of this compound and its metabolic products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a well-suited technique for the separation of polar, non-volatile organic acids like acrylic acid from biological matrices. Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The retention of acrylic acid can be controlled by adjusting the pH of the mobile phase to suppress its ionization. For the analysis of 13C-labeled compounds, the separated fractions can be collected for subsequent analysis by Isotope Ratio Mass Spectrometry (IRMS) or the HPLC system can be directly coupled to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS offers high sensitivity and is a powerful tool for metabolite profiling. For the analysis of non-volatile compounds like acrylic acid, a derivatization step is necessary to convert them into volatile derivatives. Trimethylsilyl (TMS) derivatization is a common method for organic and amino acids. Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and quantifies the separated compounds. The incorporation of 13C from this compound into various metabolites can be traced by observing the mass shifts in the fragment ions in the mass spectra.

In a study investigating the metabolism of 1-butyl [3-13C]acrylate, which is hydrolyzed to [3-13C]acrylic acid, GC-MS was used to follow the incorporation of the 13C label into urinary carboxylic acids. Significant enrichment was observed in 3-hydroxypropanoic acid, citric acid, and isocitric acid, indicating the entry of the acrylic acid carbon skeleton into the intermediary metabolism.

Table 2: General Parameters for Chromatographic Analysis of Acrylic Acid

TechniqueColumn TypeMobile Phase/Carrier GasDerivatizationDetector
HPLC Reversed-phase C18Water/Acetonitrile with acid modifier (e.g., formic acid)Not typically requiredUV, Mass Spectrometry (MS)
GC-MS Capillary column (e.g., DB-35MS)HeliumTrimethylsilylation (TMS)Mass Spectrometry (MS)

The coupling of these chromatographic separation techniques with mass spectrometry provides a highly sensitive and specific platform for tracing the metabolic fate of this compound and quantifying the flux through various metabolic pathways.

Mechanistic Studies and Enzymatic Reaction Analysis

Utilizing Isotope Labeling to Delineate Reaction Mechanisms

The use of isotopically labeled compounds such as (1,2,3-¹³C₃)Prop-2-enoic acid is fundamental to the delineation of reaction mechanisms. By replacing ¹²C with ¹³C, researchers can follow the carbon backbone of the molecule through a series of chemical transformations. This is particularly useful in distinguishing between proposed reaction pathways. For instance, in a given reaction, if the carbon skeleton of the product retains the ¹³C labeling pattern of the starting material, it suggests an intramolecular rearrangement or a direct conversion. Conversely, if the labeling is scrambled or lost, it may indicate fragmentation and reassembly or exchange with unlabeled carbon sources.

The primary analytical method for tracking ¹³C labels is NMR spectroscopy. The presence of ¹³C-¹³C spin-spin coupling in the NMR spectra of reaction intermediates and products can provide unambiguous evidence of the connectivity of the carbon atoms, thereby confirming or refuting a proposed mechanism. While specific non-enzymatic mechanistic studies focusing solely on (1,2,3-¹³C₃)Prop-2-enoic acid are not extensively documented in publicly available literature, the principles of isotope labeling are broadly applied in organic chemistry to understand reaction intermediates, transition states, and the origins of atoms in the final products.

Investigating Enzymatic Transformations Involving Prop-2-enoic Acid Derivatives

A significant application of (1,2,3-¹³C₃)Prop-2-enoic acid is in the study of its metabolism, which involves a series of enzymatic transformations. The uniform ¹³C labeling allows for the unequivocal identification of metabolites even in complex biological matrices like urine.

In a study investigating the metabolic fate of acrylic acid, male Sprague-Dawley rats were administered (1,2,3-¹³C₃)Prop-2-enoic acid. The subsequent analysis of urine samples by ¹³C NMR spectroscopy, including two-dimensional homonuclear correlation spectroscopy, led to the identification of several key metabolites. This technique is particularly powerful as it allows for the direct observation of ¹³C-¹³C couplings, confirming that the carbon skeleton of the metabolites originated from the administered labeled acrylic acid.

The major urinary metabolites identified are detailed in the table below. The presence of these compounds provides insight into the primary detoxification pathways for acrylic acid, which include conjugation with glutathione (B108866) and subsequent metabolism to mercapturic acids, as well as oxidation. Notably, unchanged acrylic acid was not detected in the urine, indicating its extensive metabolism.

Metabolite IdentifiedMetabolic PathwayAnalytical Method
3-Hydroxypropionic acidOxidation¹³C NMR Spectroscopy
N-acetyl-S-(2-carboxyethyl)cysteineGlutathione Conjugation (Mercapturic Acid Pathway)¹³C NMR Spectroscopy
N-acetyl-S-(2-carboxyethyl)cysteine-S-oxideGlutathione Conjugation and subsequent oxidation¹³C NMR Spectroscopy

Kinetic Isotope Effects in Biochemical Reactions (Implied Research Area)

The study of kinetic isotope effects (KIEs) is a powerful tool for understanding the rate-determining steps of chemical and enzymatic reactions. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org In the context of (1,2,3-¹³C₃)Prop-2-enoic acid, comparing the rate of its enzymatic conversion to that of the unlabeled compound would yield a ¹³C KIE.

The magnitude of the KIE can provide valuable information about the transition state of the rate-limiting step. princeton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. youtube.com A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. wikipedia.orglibretexts.org

For the enzymatic transformations of prop-2-enoic acid, measuring the KIE using (1,2,3-¹³C₃)Prop-2-enoic acid could help to elucidate the mechanisms of the enzymes involved. For example, if the initial step of an enzymatic reaction involves the activation of the carboxyl group, a significant KIE at the C1 position would be expected. If the double bond is the site of enzymatic attack in the rate-determining step, KIEs at C2 and C3 would be informative.

While specific KIE studies utilizing (1,2,3-¹³C₃)Prop-2-enoic acid are not readily found in the reviewed literature, this represents a key implied area of research. Such studies would be invaluable for a deeper understanding of the mechanisms of enzymes that metabolize acrylic acid and its derivatives. The precise measurement of heavy atom KIEs, although challenging due to their small magnitude (typically 1.02 to 1.10 for ¹³C), can be achieved with modern mass spectrometry and NMR techniques. libretexts.org

Advanced Research Directions and Emerging Applications of 1,2,3 13c3 Prop 2 Enoic Acid

Integration with Systems Biology Approaches for Comprehensive Metabolic Understanding

The utility of (1,2,3-13C3)prop-2-enoic acid is significantly amplified when integrated into a systems biology framework. By combining stable isotope tracing with multi-omics approaches, researchers can gain a more holistic view of cellular metabolism, moving beyond the measurement of individual components to understanding the interactions within a complex system. This integrated approach allows for the mapping of metabolic fluxes and the identification of regulatory nodes that govern cellular responses to various stimuli.

Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone of systems biology, providing a quantitative measure of the rates of metabolic reactions within a cell. The introduction of this compound as a tracer allows for the detailed tracking of the carbon backbone through interconnected pathways, revealing the fate of this three-carbon unit in central carbon metabolism and beyond.

Synergistic Application with Other Omics Technologies (e.g., Proteomics, Glycomics)

The insights gained from this compound tracing are substantially enriched when combined with other "omics" technologies, such as proteomics and glycomics. This synergistic approach enables a multi-layered understanding of how metabolic changes are linked to alterations in protein expression and glycosylation patterns.

Proteomics: The study of the entire set of proteins in a biological system can be powerfully combined with stable isotope tracing. For instance, the structurally related compound, (1,2,3-13C3)acrylamide, has been utilized for the quantitative analysis of protein expression and modification. By labeling cysteine residues in proteins, this method allows for the relative quantification of proteins in complex mixtures. This approach can be adapted to study the impact of metabolic perturbations, as traced by this compound, on the proteome. Changes in the abundance of metabolic enzymes or regulatory proteins can be correlated with observed shifts in metabolic fluxes, providing a direct link between gene expression, protein levels, and metabolic function.

Glycomics: While direct studies synergistically applying this compound and glycomics are still emerging, the potential for this integrated approach is significant. Glycans, the complex sugar chains attached to proteins and lipids, play critical roles in cellular recognition, signaling, and immune responses. The biosynthesis of these glycans is intrinsically linked to central carbon metabolism, which provides the necessary sugar nucleotide precursors. By tracing the incorporation of the 13C label from this compound into these precursor pools, it is possible to investigate how metabolic fluxes influence the composition and structure of the glycome under different physiological or pathological conditions.

Development of Novel Stable Isotope Tracing Strategies and Probes

The versatility of this compound extends to the development of novel tracing strategies and chemical probes. Its reactive nature, owing to the carboxylic acid and the double bond, allows for its chemical modification to create more sophisticated tools for metabolic research.

One promising area is the design of fluorescent probes that incorporate the 13C-labeled acrylic acid moiety. Such probes could enable the simultaneous tracking of metabolic fate through mass spectrometry and visualization of localization within the cell through fluorescence microscopy. This dual-functionality would provide both quantitative metabolic data and spatio-temporal information, offering a more complete picture of metabolic processes in living cells. The development of such probes would involve the chemical coupling of a fluorophore to the this compound backbone, a strategy that has been successfully employed for other biomolecules.

Refinement of Computational Models for Isotopic Flux Network Analysis

Computational modeling is an indispensable component of 13C-metabolic flux analysis (13C-MFA). These models, which are mathematical representations of metabolic networks, are used to estimate intracellular fluxes from experimental isotope labeling data. The accuracy and predictive power of these models are critically dependent on the quality and information content of the experimental data.

The use of less common or novel tracers like this compound can provide unique constraints for these models, leading to their refinement and improved accuracy. By introducing a 13C label into the metabolic network from a different entry point than conventional tracers like glucose or glutamine, this compound can help to resolve fluxes in pathways that are otherwise difficult to measure. The distinct labeling patterns generated by this tracer can challenge and validate the assumptions underlying existing metabolic models, leading to more robust and reliable representations of cellular metabolism.

For example, data from tracing experiments with this compound can be used to improve the estimation of fluxes through anaplerotic and cataplerotic pathways, which are crucial for replenishing and draining intermediates from the tricarboxylic acid (TCA) cycle. The incorporation of the three-carbon backbone of prop-2-enoic acid into TCA cycle intermediates can provide more precise measurements of the relative contributions of different pathways to the maintenance of this central metabolic hub.

Role in Biosynthetic Pathway Elucidation and Precursor Studies

A fundamental application of stable isotope tracing is the elucidation of biosynthetic pathways and the identification of metabolic precursors. This compound serves as a powerful tool in this regard, allowing researchers to trace the journey of its carbon atoms into a wide array of downstream metabolites.

Studies on the metabolism of acrylic acid have revealed its conversion to several key metabolic intermediates. For instance, in a study investigating the metabolism of [1,2,3-13C3]acrylic acid in rats, the labeled carbon backbone was incorporated into metabolites such as 3-hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide, which were identified in urine using 13C NMR spectroscopy nih.gov.

This demonstrates the utility of this compound as a precursor for tracing the biosynthesis of various small molecules. By administering the labeled compound and analyzing the isotopic enrichment in downstream products, it is possible to map out novel biosynthetic routes and confirm precursor-product relationships.

The data from such studies can be presented in a clear and interactive format, as shown in the table below, which summarizes the major metabolites identified from the administration of this compound in a model organism.

MetaboliteIsotopic LabelingPathway
3-Hydroxypropionic acid13C3Oxidation
N-acetyl-S-(2-carboxyethyl)cysteine13C3Glutathione (B108866) conjugation
N-acetyl-S-(2-carboxyethyl)cysteine-S-oxide13C3Oxidation of conjugate

This ability to trace the metabolic fate of this compound with high fidelity makes it an invaluable tool for dissecting the intricate web of biosynthetic pathways in various organisms, from microbes to mammals.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve site-specific ¹³C labeling in (1,2,3-¹³C₃)Prop-2-enoic acid, and how is isotopic purity ensured?

  • Methodological Answer : Synthesis typically involves precursor-directed biosynthesis or chemical incorporation of ¹³C-labeled substrates. For example, labeled acrylic acid derivatives can be synthesized via condensation reactions using ¹³C-enriched reagents (e.g., ¹³C-acetic anhydride or ¹³C-malonate esters). Isotopic purity is verified using high-resolution mass spectrometry (HRMS) to confirm the accurate mass (e.g., ¹³C₃-labeled prop-2-enoic acid shows a theoretical mass shift of +3 Da compared to the unlabeled form) . Purification via column chromatography or recrystallization minimizes unlabeled byproducts.

Q. Which analytical techniques are optimal for characterizing the isotopic enrichment and structural integrity of (1,2,3-¹³C₃)Prop-2-enoic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR detects isotopic labeling patterns, with peak splitting or intensity changes indicating enrichment levels.
  • Isotope Ratio Mass Spectrometry (IRMS) : Quantifies ¹³C/¹²C ratios with precision <0.1‰.
  • High-Performance Liquid Chromatography (HPLC) : Separates labeled/unlabeled species using reverse-phase columns, coupled with UV detection for quantification .

Q. What safety protocols are critical when handling (1,2,3-¹³C₃)Prop-2-enoic acid in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit inhalation exposure. Use nitrile gloves and protective eyewear to prevent skin/eye contact. Monitor airborne concentrations via gas chromatography. In case of exposure, immediate decontamination (e.g., flushing with water) and medical evaluation are required, as systemic toxicity may mimic unlabeled acrylic acid (respiratory irritation, skin corrosion) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux analysis when using (1,2,3-¹³C₃)Prop-2-enoic acid as a tracer in complex biological systems?

  • Methodological Answer : Discrepancies often arise from isotopic dilution or competing metabolic pathways. To mitigate:

  • Control Experiments : Use parallel studies with unlabeled compound to distinguish background signals.
  • Computational Modeling : Apply software like INCA or OpenFlux to integrate LC-MS/MS data and refine flux distributions .
  • Time-Course Sampling : Capture dynamic labeling patterns to account for transient intermediates.

Q. In kinetic studies, how does the isotopic labeling pattern influence the interpretation of reaction mechanisms involving (1,2,3-¹³C₃)Prop-2-enoic acid?

  • Methodological Answer : ¹³C labeling enables tracking of specific carbons during reactions (e.g., decarboxylation or polymerization). For example:

  • Isotopic Kinetic Isotope Effects (KIE) : Monitor ¹³C-induced rate changes using tandem MS to identify rate-determining steps.
  • Positional Labeling : Compare reaction outcomes when ¹³C is at C1 (carboxylic group) vs. C2/C3 (vinyl carbons) to elucidate bond cleavage/formation pathways .

Q. What strategies are employed to distinguish between isotopic scrambling and genuine metabolic incorporation in studies using (1,2,3-¹³C₃)Prop-2-enoic acid?

  • Methodological Answer :

  • High-Resolution MS/MS : Fragment ions retain isotopic signatures, allowing differentiation of scrambled vs. intact labeled fragments.
  • Stable Isotope Probing (SIP) : Combine with genomic techniques to correlate labeling with microbial activity, reducing false positives.
  • Statistical Thresholds : Define baseline ¹³C natural abundance (1.1%) and exclude data below 3σ deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.